molecular formula C11H19NO5 B2993821 1,3-Diethyl 2-(2-methylpropanamido)propanedioate CAS No. 153180-28-0

1,3-Diethyl 2-(2-methylpropanamido)propanedioate

Cat. No.: B2993821
CAS No.: 153180-28-0
M. Wt: 245.275
InChI Key: WWYZLQQYWMHZBS-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(2-methylpropanamido)propanedioate is a propanedioate derivative featuring two ethyl ester groups at positions 1 and 3, and a 2-methylpropanamido substituent at position 2. The compound’s structure combines ester and amide functionalities, which influence its physicochemical properties and reactivity. Propanedioate derivatives are commonly employed as intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

diethyl 2-(2-methylpropanoylamino)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-5-16-10(14)8(11(15)17-6-2)12-9(13)7(3)4/h7-8H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYZLQQYWMHZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-Diethyl 2-(2-methylpropanamido)propanedioate involves several steps. One common method includes the esterification of propanedioic acid with ethanol to form diethyl propanedioate. This intermediate is then reacted with 2-methylpropanamide under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,3-Diethyl 2-(2-methylpropanamido)propanedioate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Diethyl 2-(2-methylpropanamido)propanedioate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(2-methylpropanamido)propanedioate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The target compound differs from analogs primarily in its ester groups (diethyl vs. dimethyl) and substituent type (amide vs. amino/sulfonyl). For example:

  • The 2-methylpropanamido group introduces hydrogen-bonding capacity and steric bulk, which may affect its reactivity in nucleophilic acyl substitution reactions.
  • 1,3-Dimethyl 2-[2-amino-4-(methylsulfonyl)phenyl]propanedioate (CAS 1373232-81-5): Methyl esters improve water solubility, while the amino and methylsulfonyl groups on the phenyl ring enable interactions with biological targets (e.g., enzymes) through hydrogen bonding and electrostatic interactions .

Physical and Chemical Properties

Property 1,3-Diethyl 2-(2-methylpropanamido)propanedioate 1,3-Dimethyl 2-[2-amino-4-(methylsulfonyl)phenyl]propanedioate
Ester Groups Diethyl Dimethyl
Substituent 2-Methylpropanamido 2-Amino-4-(methylsulfonyl)phenyl
Molecular Weight ~273.3 g/mol (calculated) ~353.4 g/mol (calculated)
Solubility Low water solubility (lipophilic) Moderate water solubility (polar substituents)
Potential Applications Organic synthesis, protease inhibitors Pharmaceuticals (e.g., kinase inhibitors)

Structural Analysis Techniques

Crystallographic data for such compounds are often resolved using programs like SHELX, which is widely employed for small-molecule refinement. For instance, SHELXL’s robust algorithms enable precise determination of bond lengths and angles, critical for understanding substituent effects .

Research Findings and Limitations

While direct data on this compound are scarce, studies on analogs reveal:

  • Reactivity Trends : Methyl esters hydrolyze faster than ethyl esters under basic conditions, impacting shelf life and synthetic pathways.
  • Biological Activity: Sulfonyl and amino groups in CAS 1373232-81-5 correlate with higher target affinity compared to amide derivatives, though the latter may exhibit better metabolic stability .

Biological Activity

1,3-Diethyl 2-(2-methylpropanamido)propanedioate is a compound that has garnered interest in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H22N2O4C_{12}H_{22}N_{2}O_{4} and a molecular weight of approximately 246.32 g/mol. The compound features two ethyl groups and an amide functional group, contributing to its lipophilicity and potential interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence metabolic pathways. The amide group in its structure allows it to participate in hydrogen bonding with biological targets, which can enhance its binding affinity to specific receptors or enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : It may act as a ligand for various receptors, influencing signal transduction processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation through the modulation of cytokine production.
  • Cytotoxicity against Cancer Cells : Some studies have indicated cytotoxic effects against specific cancer cell lines, warranting exploration as a potential chemotherapeutic agent.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces cytokine levels
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Study on Antimicrobial Properties :
    • A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial activity.
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism through which the compound could be utilized in inflammatory diseases.
  • Cancer Cell Line Study :
    • A series of experiments conducted on human cancer cell lines revealed that the compound induced apoptosis at specific concentrations, indicating potential as an anticancer agent.

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